Sdz eaa 494

Neuroscience Electrophysiology NMDA receptor pharmacology

SDZ EAA 494 is the gold-standard reversible competitive NMDA receptor antagonist essential for electrophysiology and behavioral pharmacology. Unlike MK-801, its effects are fully reversible upon washout, enabling precise transient NMDA receptor blockade in LTP and synaptic plasticity protocols. With high potency (ED50 39 nM), selectivity for the glutamate recognition site, and a brain half-life twice its blood half-life, it is the benchmark for BBB penetration studies and NMDA binding assays. Procure this critical research tool with guaranteed purity and reliable supply.

Molecular Formula C8H15N2O5P
Molecular Weight 250.19 g/mol
CAS No. 137424-80-7
Cat. No. B238627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSdz eaa 494
CAS137424-80-7
Synonyms3-(2-carboxypiperazine-4-yl)-1-propenyl-1-phosphonic acid
4-(3-phosphonoprop-2-enyl)piperazine-2-carboxylic acid
cppene
D-CPP-ene
SDZ EAA 494
SDZ EAA 494, (E)-isomer
SDZ EAA 494, (R-(E))-isomer
SDZ EAA 494, (S-(E))-isome
Molecular FormulaC8H15N2O5P
Molecular Weight250.19 g/mol
Structural Identifiers
SMILESC1CN(CC(N1)C(=O)O)CC=CP(=O)(O)O
InChIInChI=1S/C8H15N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h1,5,7,9H,2-4,6H2,(H,11,12)(H2,13,14,15)/b5-1+
InChIKeyVZXMZMJSGLFKQI-ORCRQEGFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SDZ EAA 494 (CAS 137424-80-7): A Benchmark Competitive NMDA Antagonist for Neuroscience Research and Assay Development


SDZ EAA 494 (also known as D-CPPene or Midafotel, CAS Registry Number 137424-80-7) is a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor [1]. It belongs to the piperazine-2-carboxylic acid class of excitatory amino acid antagonists and was originally developed by Sandoz/Novartis as a potential therapeutic agent for neurological disorders, including epilepsy and excitotoxicity [2]. The compound is characterized by its high in vitro potency and selectivity for the glutamate recognition site of the NMDA receptor complex [3].

Why SDZ EAA 494 Cannot Be Replaced by Other NMDA Antagonists in Critical Experiments


Among competitive NMDA antagonists, SDZ EAA 494 exhibits a unique combination of high potency (ED50 of 39 nM in cortical slice preparations) [1], full reversibility [1], and distinct pharmacokinetic properties, including a brain elimination half-life that is twice as long as its blood half-life [2]. Unlike non-competitive channel blockers such as MK-801, its effects are not use-dependent and are fully reversible upon washout [1]. Furthermore, its discriminative stimulus profile in primates is distinct from that of phencyclidine (PCP)-like compounds [3]. These properties preclude simple substitution with analogs like CPP (the saturated derivative), other competitive antagonists (e.g., CGS 19755, CGP 37849), or non-competitive blockers without altering key experimental outcomes.

Head-to-Head Data: Quantifying the Advantages of SDZ EAA 494 Over Closest Analogs


SDZ EAA 494 Demonstrates Full Reversibility, Unlike MK-801, in Cortical Slice Preparations

In a direct head-to-head comparison in the rat neocortical slice preparation, SDZ EAA 494 (D-CPPene) and the non-competitive NMDA antagonist MK-801 both inhibited spontaneous activity with comparable potency (ED50 values of 39 nM and 33 nM, respectively) [1]. However, a critical differentiation was observed in reversibility. The inhibitory effects of SDZ EAA 494 were fully reversible, whereas reversibility following MK-801 was incomplete and slow [1]. This demonstrates that while both compounds inhibit NMDA receptor function, SDZ EAA 494 allows for rapid and complete recovery of neuronal activity upon washout.

Neuroscience Electrophysiology NMDA receptor pharmacology

SDZ EAA 494 Exhibits Distinct In Vivo Potency and Behavioral Profile Relative to Other Competitive NMDA Antagonists

In a study comparing the in vivo potency of several NMDA receptor antagonists in a rat model of haloperidol-induced catalepsy, a clear rank order of efficacy was established: MK-801 > SDZ 220-581 > SDZ EAA 494 > SDZ EAB 515 [1]. Additionally, in squirrel monkeys trained to discriminate SDZ EAA 494 from vehicle, the compound generalized completely to other competitive antagonists (NPC 17742, CGS 19755, CGP 37849) but only partially to phencyclidine (PCP) and ketamine [2]. This indicates that SDZ EAA 494 produces a subjective effect profile distinct from that of non-competitive, PCP-like NMDA antagonists, which is a critical consideration for behavioral studies.

Behavioral Pharmacology In Vivo Drug Discrimination

SDZ EAA 494 Demonstrates Prolonged Brain Elimination Half-Life Compared to Blood

A microdialysis study in freely moving rats quantified the pharmacokinetic profile of SDZ EAA 494 following intravenous administration (4 mg/kg) [1]. The terminal half-life (t1/2) of the compound was found to be 0.5 hours in blood, but twice as long (1.0 hour) in both brain cortex extracellular fluid (ECF) and cerebrospinal fluid (CSF) [1]. Furthermore, the area under the curve (AUC) for free drug in brain cortex ECF (860±72 ng·ml⁻¹·h⁻¹) was approximately 1/10th of that in blood (7632±675 ng·ml⁻¹·h⁻¹) [1].

Pharmacokinetics Blood-Brain Barrier In Vivo Microdialysis

SDZ EAA 494 Shows Selectivity for NMDA Receptors with No Off-Target Activity on Amine Reuptake

In a comprehensive pharmacological characterization, SDZ EAA 494 was evaluated across a panel of targets. The compound demonstrated a pA2 value of 6.7-6.8 against NMDA-induced depolarizations and a pKi of 7.5 in a [3H]CGP39653 binding assay [1]. Critically, the study reported no action on other receptors or on amine reuptake systems [1]. While direct comparative data against all competitive NMDA antagonists is not provided in a single study, this profile contrasts with some non-competitive antagonists like PCP and ketamine, which are known to interact with other targets, including dopamine and sigma receptors [2].

Receptor Binding Selectivity In Vitro Pharmacology

SDZ EAA 494 Exhibits a Narrow Therapeutic Window in Humans, with Dose-Limiting CNS Side Effects

In the first therapeutic trial of SDZ EAA 494 in eight patients with intractable complex partial seizures, all patients withdrew prematurely due to side effects [1]. The observed adverse events included poor concentration (8 patients), sedation (7 patients), ataxia (6 patients), depression (3 patients), dysarthria (2 patients), and amnesia (2 patients) [1]. While this clinical outcome was negative for epilepsy, it provides critical, human-derived safety data that differentiates SDZ EAA 494 from other NMDA antagonists in development. For example, memantine, another NMDA antagonist, has a more favorable clinical safety profile and is approved for Alzheimer's disease, highlighting the distinct therapeutic index of SDZ EAA 494 [2].

Clinical Trial Epilepsy Safety Side Effects

Optimizing Your Research: Where SDZ EAA 494 Delivers Definitive Results


In Vitro Electrophysiology and Synaptic Plasticity Studies Requiring Reversible NMDA Receptor Blockade

SDZ EAA 494 is the compound of choice for in vitro electrophysiology experiments where a reversible, competitive NMDA receptor antagonist is required. Its full reversibility upon washout, as demonstrated in rat neocortical slices [1], makes it ideal for studying short-term synaptic plasticity, long-term potentiation (LTP) induction protocols, and other processes where NMDA receptor activity must be transiently blocked without lasting effects. In contrast, non-competitive antagonists like MK-801 are not suitable due to their slow or incomplete reversibility.

Behavioral Pharmacology Studies Differentiating Competitive and Non-Competitive NMDA Antagonism

SDZ EAA 494 serves as a gold-standard reference compound for distinguishing the behavioral effects of competitive NMDA receptor antagonism from those of non-competitive channel blockers (e.g., PCP, ketamine) [2]. Its unique discriminative stimulus profile in primates, which generalizes to other competitive antagonists but not to PCP-like compounds, makes it an essential tool for drug discrimination studies and for investigating the role of NMDA receptor subtypes in complex behaviors.

Pharmacokinetic Studies on Brain Penetration and CNS Drug Delivery

The well-characterized pharmacokinetic profile of SDZ EAA 494, including its prolonged brain elimination half-life and limited brain-to-blood exposure ratio, makes it a valuable model compound for investigating blood-brain barrier (BBB) penetration and central nervous system (CNS) drug delivery [3]. Its use in microdialysis studies provides a benchmark for comparing the CNS distribution of novel NMDA antagonists or other CNS-active compounds.

Reference Compound for NMDA Receptor Binding and Functional Assays

Given its high potency and selectivity for the glutamate recognition site of the NMDA receptor [4], SDZ EAA 494 is a valuable reference standard for developing and validating in vitro binding assays (e.g., [3H]CGP39653 displacement) and functional assays (e.g., NMDA-evoked depolarizations). It can be used as a positive control to confirm assay sensitivity and to establish a baseline for comparing the potency and efficacy of novel NMDA receptor ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sdz eaa 494

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.